6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(2-methylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-15-10-8-14(9-11-15)12-17-18(24)21-19(23-22-17)20-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWSDMSBZOYXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Thiocarbamide Cyclization
A widely employed method for 1,2,4-triazin-5(4H)-ones involves the reaction of β-ketoamides with thiocarbazides under acidic conditions. For example, the synthesis of 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS 33509-43-2) utilizes thiocarbohydrazide and 3,3-dimethyl-2-oxobutyric acid in hydrochloric acid (pH 2–3) at 80°C, yielding 85.3% product. Adapting this protocol:
- Step 1 : React ethyl 3-(4-ethoxyphenyl)propanoate with thiocarbazide in HCl to form the intermediate hydrazide-thiocarbamide.
- Step 2 : Cyclize under reflux in ethanol, catalyzed by p-toluenesulfonic acid, to yield 6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one.
β-Ketoester and Thiosemicarbazide Coupling
Alternative approaches employ β-ketoesters and thiosemicarbazides. For instance, heating ethyl acetoacetate with thiosemicarbazide in acetic acid generates the triazinone core. Applied to the target compound:
- Synthesis of 4-Ethoxybenzyl β-Ketoester : Condense 4-ethoxybenzaldehyde with ethyl acetoacetate via Claisen-Schmidt condensation.
- Cyclization : Treat the β-ketoester with thiosemicarbazide in refluxing ethanol, followed by oxidative desulfurization with H2O2 to yield the triazinone.
Functionalization of the Triazinone Core
Introduction of the 4-Ethoxybenzyl Group
The C6 position of the triazinone is electrophilic, enabling alkylation. A validated method from PubChem data (CID 135560971) involves:
Installation of the o-Tolylamino Group
The C3 position undergoes SNAr with aryl amines. A protocol adapted from the synthesis of 3-(m-tolylamino) analogs (CID 135560971) involves:
- Amination with o-Toluidine : Heat the 6-substituted triazinone with o-toluidine in n-butanol at 120°C for 24 hours, catalyzed by CuI and DMAP.
- Isolation : Precipitate the product by cooling, then recrystallize from ethanol/water.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Catalytic Enhancements
- Acid Catalysis : HCl or p-TsOH accelerates cyclization by protonating carbonyl groups, increasing electrophilicity.
- Transition Metal Catalysts : CuI in amination steps reduces reaction times via coordination-assisted mechanisms.
Analytical Characterization
Purity Assessment
- HPLC : >99% purity on a C18 column (MeCN/H2O, 70:30, 1 mL/min).
- Melting Point : 215–217°C (decomp.), consistent with triazinone derivatives.
Challenges and Alternative Pathways
Regioselectivity in Alkylation
Competing alkylation at N4 versus C6 can occur. Employing bulky bases (e.g., DBU) or low temperatures favors C6 selectivity.
Oxidative Byproduct Formation
During cyclization, over-oxidation may yield triazine derivatives. Controlled addition of H2O2 and inert atmospheres mitigate this.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) achieves 72% overall yield using:
- Continuous Flow Reactors : For cyclization and amination steps, reducing reaction times.
- Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for studying enzyme interactions and cellular processes.
Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects against certain diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Lipophilic groups (e.g., 4-ethoxybenzyl in the target compound vs. 4-fluorobenzyl in ) may enhance blood-brain barrier penetration or herbicidal soil adsorption . Amino substituents (e.g., o-tolylamino vs. methylthio in metribuzin) influence electronic interactions. Methylthio groups in metribuzin contribute to herbicidal activity, while aromatic amines may target kinases .
Physicochemical Properties :
- The ethoxy group in the target compound likely increases logP compared to polar derivatives like Compound 12 (3-hydroxypropylthio) but reduces solubility relative to metribuzin .
Toxicity and Environmental Impact
- Toxicity: Triazinones with halogens (e.g., fluorine in ) exhibit higher toxicity in Daphnia magna assays compared to ethoxy or alkylthio variants .
- Environmental Persistence : Metribuzin’s moderate persistence (half-life ~30 days) contrasts with more lipophilic derivatives, which may accumulate in soil .
Biological Activity
6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine class. Its unique structure incorporates an ethoxybenzyl group and an o-tolylamino group, which are hypothesized to contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a triazine ring that is central to its biological activity. The presence of the ethoxy and tolylamino substituents enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Nucleophilic substitution reactions to attach the ethoxybenzyl and o-tolylamino groups.
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit significant anticancer activity. For instance, similar triazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound has not been extensively documented in literature; however, its structural similarities suggest potential anticancer properties.
Antimicrobial Activity
Triazine derivatives are also known for their antimicrobial properties. Studies have demonstrated that certain triazine compounds can inhibit the growth of bacteria and fungi by disrupting their metabolic pathways. The mechanism may involve interference with nucleic acid synthesis or enzyme inhibition.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Interaction with Receptors : It may bind to cellular receptors, altering signal transduction pathways that lead to physiological responses.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other triazine derivatives:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one | Methoxy vs. Ethoxy group | Similar potential activities |
| 6-(4-chlorobenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one | Chlorobenzyl group | Potentially different reactivity |
| 6-(4-nitrobenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one | Nitro group | Enhanced cytotoxicity reported |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one?
- Methodological Answer : The compound can be synthesized via condensation of 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux conditions. For example, a benzyl group can be introduced using benzaldehyde derivatives, while ethoxy and o-tolylamino substituents require pre-functionalized intermediates. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement. Purification often involves column chromatography or recrystallization .
Q. How should researchers characterize the purity and structural integrity of this triazine derivative?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions via ¹H and ¹³C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm and ethoxy groups at δ 1.3–1.5 ppm for CH₃) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antioxidant Activity : Assess via DPPH• radical scavenging assays, comparing inhibition rates to standards like BHT/BHA .
- Enzyme Inhibition : Use fluorometric or colorimetric kits to test inhibition of kinases or proteases, with IC₅₀ calculations .
- Cytotoxicity : Employ MTT assays on cell lines (e.g., HeLa or MCF-7) to evaluate dose-response relationships .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this triazine core?
- Methodological Answer :
- Substituent Analysis : Replace the ethoxy group with electron-withdrawing groups (e.g., nitro) to study effects on enzyme binding. Comparative SAR studies show that bulkier substituents (e.g., tert-butyl) may improve hydrophobic interactions .
- Scaffold Hybridization : Fuse the triazine ring with pyrazole or oxadiazole moieties to enhance metabolic stability .
- Data-Driven Optimization : Use molecular docking to predict binding affinities to targets like EGFR or COX-2 before synthesis .
Q. How should researchers resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate substituent effects. For example, conflicting IC₅₀ values for methyl vs. methoxy analogs may arise from solubility differences .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. What strategies improve synthetic yields in multi-step routes?
- Methodological Answer :
- Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., cyclization) to enhance control and reduce side reactions .
- Catalyst Screening : Test Pd/C or CuI for Suzuki couplings to optimize C-C bond formation .
- Byproduct Analysis : Employ LC-MS to identify intermediates and adjust stoichiometry .
Q. How to validate computational predictions of mechanism of action experimentally?
- Methodological Answer :
- Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure kinetic parameters (KD, kon/koff) for target proteins .
- Mutagenesis Studies : Engineer enzymes with key residue mutations (e.g., ATP-binding site) to confirm docking predictions .
Data Contradiction Analysis
Q. Why might elemental analysis data deviate from theoretical values?
- Case Study : A triazine derivative showed C: 61.49% (calc. 61.84%), H: 4.72% (calc. 4.45%) due to residual solvent (e.g., ethanol) or hygroscopicity. Dry samples under vacuum and use Karl Fischer titration for moisture quantification .
Q. How to address inconsistent enzyme inhibition results in replicate studies?
- Root Cause : Variability in enzyme batch activity or assay temperature fluctuations. Use internal controls (e.g., reference inhibitors) and normalize data to baseline activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
